3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
CAS No.: 1706750-04-0
Cat. No.: VC2769806
Molecular Formula: C12H17BFNO3
Molecular Weight: 253.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1706750-04-0 |
---|---|
Molecular Formula | C12H17BFNO3 |
Molecular Weight | 253.08 g/mol |
IUPAC Name | 3-fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
Standard InChI | InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16)15(5)7-8/h6-7H,1-5H3 |
Standard InChI Key | PJLARCVAEFZGAQ-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)F)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)F)C |
Introduction
Chemical Identity and Structural Characteristics
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one is a heterocyclic compound featuring a pyridone core substituted with a fluorine atom, methyl group, and a pinacol boronate ester. The compound exhibits a unique molecular architecture combining multiple functional elements: a pyridone ring system, a methyl substituent on the nitrogen, a fluorine atom at the 3-position, and a boronate ester at the 5-position. The presence of these diverse functional groups contributes to its versatility in various synthetic applications .
The boronate ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly referred to as the "pinacol boronate"), serves as a protected form of a boronic acid. This protection is crucial for maintaining stability during reactions while still allowing for subsequent transformations through Suzuki-Miyaura coupling and other boronate-based chemistry .
Basic Identification Data
Table 1 summarizes the essential identification parameters of the compound.
Parameter | Value |
---|---|
Chemical Name | 3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
CAS Number | 1706750-04-0 |
Molecular Formula | C₁₂H₁₇BFNO₃ |
Molecular Weight | 253.08 g/mol |
SMILES Notation | CN1C(C(F)=CC(B2OC(C)(C(C)(O2)C)C)=C1)=O |
Structural Features
The compound's structure incorporates several key features that determine its chemical behavior:
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A 2-pyridone ring system (with a C=O at position 2)
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N-methylation at position 1
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Fluorine substitution at position 3
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A pinacol boronate ester at position 5
The presence of the boronate ester group makes this compound particularly valuable as a synthetic intermediate, as it can participate in various coupling reactions, especially Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides .
Physical and Chemical Properties
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one exists as a solid at room temperature. Its physical and chemical properties are summarized in Table 2.
Property | Value/Description |
---|---|
Physical State (20°C) | Solid |
Color | Not specified (typically white to off-white) |
Solubility | Soluble in common organic solvents (DMF, DMSO, THF, dichloromethane) |
Storage Temperature | -20°C recommended |
Stability | Sensitive to moisture; should be stored under inert conditions |
Shipping Conditions | Room temperature in continental US; may vary elsewhere |
Purity (Commercial) | Typically ≥98% |
The compound contains both hydrophilic and hydrophobic moieties, with the polar pyridone and boronate ester groups balanced by the hydrophobic methyl and tetramethyl substituents. This dual nature influences its solubility profile and behavior in various reaction media .
Parameter | Typical Conditions |
---|---|
Catalyst | [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) |
Boron Source | Bis(pinacolato)diboron (B₂pin₂) |
Base | Potassium acetate or potassium carbonate |
Solvent | Polyethylene glycol-400, DMF, or dioxane/water mixtures |
Temperature | 80-110°C |
Time | 1-3 hours |
Atmosphere | Inert (nitrogen or argon) |
Purification | Flash column chromatography |
Applications and Utility
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one serves several important functions in synthetic organic chemistry and pharmaceutical research.
Pharmaceutical Building Block
The compound represents an important building block for pharmaceutical synthesis, particularly for the construction of biologically active molecules containing the fluorinated pyridone motif. The fluorine substituent offers several advantages:
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Enhanced metabolic stability
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Increased lipophilicity and membrane permeability
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Potential for hydrogen bond interactions
These properties make fluorinated heterocycles particularly valuable in drug discovery .
Research Applications
As a specialized research chemical, 3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one is used in the development of novel synthetic methodologies and the exploration of structure-activity relationships in medicinal chemistry. The compound has been identified as a potential component in the synthesis of compounds with applications in:
Category | Description |
---|---|
GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H302 - Harmful if swallowed H315 - Causes skin irritation H319 - Causes serious eye irritation |
Precautionary Statements | P264 - Wash thoroughly after handling P270 - Do not eat, drink or smoke when using this product P280 - Wear protective gloves/protective clothing/eye protection/face protection P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell P302+P352 - IF ON SKIN: Wash with plenty of soap and water P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing P330 - Rinse mouth P332+P313 - If skin irritation occurs: Get medical advice/attention P337+P313 - If eye irritation persists: Get medical advice/attention P362+P364 - Take off contaminated clothing and wash it before reuse P501 - Dispose of contents/container according to local regulations |
Storage Recommendations | Store at -20°C under inert atmosphere |
The compound should be handled in a well-ventilated environment, preferably in a chemical fume hood, and with appropriate personal protective equipment including gloves, lab coat, and safety glasses .
Related Compounds and Comparative Analysis
Understanding the chemical behavior of 3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one can be enhanced by comparing it with structurally related compounds. Table 5 compares several similar pinacol boronate esters.
Compound | CAS Number | Molecular Weight | Key Structural Difference |
---|---|---|---|
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | 1706750-04-0 | 253.08 | Reference compound |
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | 1002309-52-5 | 235.10 | Lacks the 3-fluoro substituent |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 719268-92-5 | 223.05 | Lacks the N-methyl group and the 2-oxo functionality |
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 444120-95-0 | 223.05 | Fluorine at position 2; lacks the N-methyl and 2-oxo functionality |
2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 1150561-71-9 | 237.08 | Fluorine at position 2; methyl at position 3; lacks the 2-oxo functionality |
These structural variations can significantly affect reactivity patterns, especially in cross-coupling reactions and other transformations involving the boronate functionality .
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